molecular formula C21H20N2O3S2 B6566870 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide CAS No. 946210-89-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B6566870
CAS No.: 946210-89-5
M. Wt: 412.5 g/mol
InChI Key: YHGKVANIXYPUOE-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a sulfonamide-linked 5-methylthiophene moiety at the 6-position. Its structure combines features of both heterocyclic and aromatic systems, making it a candidate for biological activity studies, particularly in enzyme inhibition.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-9-12-20(27-15)28(25,26)22-18-10-11-19-17(14-18)8-5-13-23(19)21(24)16-6-3-2-4-7-16/h2-4,6-7,9-12,14,22H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGKVANIXYPUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with two classes of inhibitors discussed in the evidence:

  • Quinolinyl Oxamide Derivatives (QODs): Example: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
  • Indole Carboxamide Derivatives (ICDs): Example: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide .

Structural and Functional Differences

Feature Target Compound QOD ICD
Core Structure Tetrahydroquinoline with benzoyl and sulfonamide substituents Tetrahydroquinoline with ethanediamide linker and benzodioxole Indole carboxamide with biphenylcarbonyl group
Functional Groups Sulfonamide, benzoyl, methylthiophene Oxamide, benzodioxole Carboxamide, biphenyl
Potential Targets Proteases (e.g., FP-2/FP-3 inferred from analogues) Dual FP-2/FP-3 inhibition Dual FP-2/FP-3 inhibition
Structural Data Not reported in evidence Limited (no crystallographic data for QOD/ICD) Limited (no crystallographic data for QOD/ICD)
Development Stage Preclinical (inferred from lack of clinical trial data) Preclinical (no clinical trials reported) Preclinical (no clinical trials reported)

Mechanistic and Computational Insights

  • Dual Inhibition : QOD and ICD act as dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3), but their mechanism remains unresolved due to a lack of structural data. The target compound’s sulfonamide group may enhance hydrogen bonding with catalytic residues compared to QOD’s oxamide or ICD’s carboxamide .
  • Methodological Gaps : Structural characterization of such compounds often relies on X-ray crystallography (e.g., SHELX software ), but molecular dynamics (MD) simulations are critical for elucidating dynamic interactions, as seen in related studies .

Research Findings and Challenges

Pharmacological Limitations

  • SAR (Structure-Activity Relationship) Challenges : The absence of structural data for dual inhibitors hinders rational design. For example, the benzoyl group in the target compound may improve metabolic stability over QOD’s benzodioxole, but this remains untested .

Opportunities for Development

  • Computational Tools : MD simulations and SHELX-based crystallography (if applicable) could bridge gaps in understanding binding modes and guide modifications (e.g., optimizing the methylthiophene substituent for enhanced affinity) .

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